molecular formula C13H18FNO B1341328 4-(5-Fluoro-2-methoxy-benzyl)-piperidine CAS No. 955314-86-0

4-(5-Fluoro-2-methoxy-benzyl)-piperidine

Cat. No.: B1341328
CAS No.: 955314-86-0
M. Wt: 223.29 g/mol
InChI Key: SCRJXUARAPRBFW-UHFFFAOYSA-N
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Description

4-(5-Fluoro-2-methoxy-benzyl)-piperidine is a chemical compound that features a piperidine ring substituted with a 5-fluoro-2-methoxy-benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Fluoro-2-methoxy-benzyl)-piperidine typically involves the reaction of 5-fluoro-2-methoxybenzyl chloride with piperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(5-Fluoro-2-methoxy-benzyl)-piperidine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxyl group.

    Reduction: The fluoro group can be reduced to a hydrogen atom under specific conditions.

    Substitution: The piperidine ring can undergo substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: 4-(5-Hydroxy-2-methoxy-benzyl)-piperidine or 4-(5-Carboxy-2-methoxy-benzyl)-piperidine.

    Reduction: 4-(2-Methoxy-benzyl)-piperidine.

    Substitution: Various N-substituted piperidine derivatives.

Scientific Research Applications

4-(5-Fluoro-2-methoxy-benzyl)-piperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of receptor-ligand interactions due to its structural features.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(5-Fluoro-2-methoxy-benzyl)-piperidine would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxybenzothiophene-2-Carboxamides: These compounds are also used in medicinal chemistry and have similar structural features.

    N-Benzyltryptamines: These compounds share the benzyl substitution and are studied for their receptor binding properties.

Uniqueness

4-(5-Fluoro-2-methoxy-benzyl)-piperidine is unique due to the presence of both a fluoro and a methoxy group on the benzyl ring, which can influence its chemical reactivity and biological activity. This combination of substituents can provide distinct pharmacological properties compared to other similar compounds.

Properties

IUPAC Name

4-[(5-fluoro-2-methoxyphenyl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO/c1-16-13-3-2-12(14)9-11(13)8-10-4-6-15-7-5-10/h2-3,9-10,15H,4-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCRJXUARAPRBFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)CC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90588786
Record name 4-[(5-Fluoro-2-methoxyphenyl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955314-86-0
Record name 4-[(5-Fluoro-2-methoxyphenyl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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